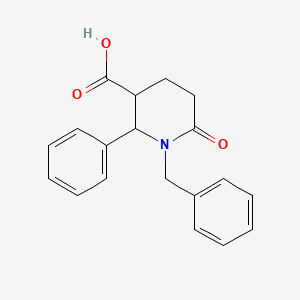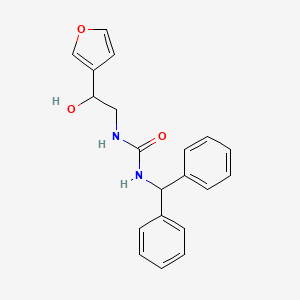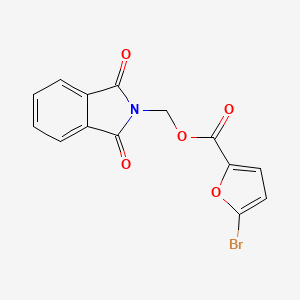
(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C14H8BrNO5 and its molecular weight is 350.124. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Properties
The 1,3-dioxoisoindolin-2-yl unit exhibits interesting structural properties, including planarity and orientation relative to other groups within the molecule. For example, in a related compound, the 1,3-dioxoisoindolin-2-yl unit is planar and oriented at a significant dihedral angle to the carboxylate group, contributing to the formation of specific ring motifs and intermolecular hydrogen bonding in the crystal structure (Raza, Tahir, Saddiqa, Danish, & Iqbal, 2009).
Synthesis and Antimicrobial Activity
The synthesis of derivatives involving the dioxoisoindolin unit, such as (dioxoisoindolin-2-yl)phenylacetic acid, has led to compounds with promising antimicrobial activity. These derivatives are characterized by analytical and spectral data and have shown significant results in antimicrobial studies (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).
Fluorescent Chemosensor for Metal Ions
A quinoline-based chemosensor incorporating the 1,3-dioxoisoindolin-2-yl unit has been developed for the selective and sensitive detection of Fe3+ ions. This chemosensor exhibits an "on-off" fluorescence response, highlighting its potential for applications in metal ion sensing. The binding mechanism and sensitivity of this sensor have been thoroughly investigated, demonstrating its utility in detecting iron ions in various environments (Madhu & Sivakumar, 2019).
Antiepileptic Activity of Phthalimide Derivatives
N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives have been synthesized and evaluated for their antiepileptic activity. The study suggests that certain compounds exhibit significant latency time in seizure threshold methods, comparable or superior to standard treatments. This research also involves molecular docking to understand the interaction with the GABAA receptor, indicating the therapeutic potential of these compounds for epilepsy treatment (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).
Anti-inflammatory and Molecular Docking Studies
Novel derivatives involving the 1,3-dioxoisoindolin-2-yl unit have been synthesized and assessed for their anti-inflammatory properties through in vitro and in vivo models. These studies include molecular docking to explore binding affinity towards human serum albumin, highlighting the compounds' potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Wirkmechanismus
Target of Action
The compound “(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, again depending on their specific structure and targets . For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, kill cancer cells, inhibit HIV, act as antioxidants, kill microbes, inhibit tubercular bacteria, lower blood sugar, kill malaria parasites, inhibit cholinesterases, etc
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. For indole derivatives, these effects can include a wide range of biological activities, as mentioned above
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5/c15-11-6-5-10(21-11)14(19)20-7-16-12(17)8-3-1-2-4-9(8)13(16)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMTLXZTJMXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2431706.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)

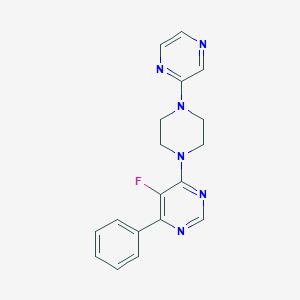

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
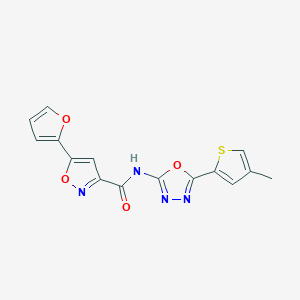
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2431723.png)
